molecular formula C11H12BrNO2 B1268111 (2-Bromophenyl)(morpholino)methanone CAS No. 209962-07-2

(2-Bromophenyl)(morpholino)methanone

Cat. No.: B1268111
CAS No.: 209962-07-2
M. Wt: 270.12 g/mol
InChI Key: QPQCGIYRAMNHKH-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H12BrNO2 It is characterized by the presence of a bromophenyl group attached to a morpholino group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(morpholino)methanone typically involves the reaction of 2-bromobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Bromobenzoyl chloride+MorpholineThis compound+HCl\text{2-Bromobenzoyl chloride} + \text{Morpholine} \rightarrow \text{this compound} + \text{HCl} 2-Bromobenzoyl chloride+Morpholine→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: (2-Bromophenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The methanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

(2-Bromophenyl)(morpholino)methanone has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the morpholino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (4-Bromophenyl)(morpholino)methanone
  • (3-Bromo-4-fluorophenyl)(morpholino)methanone
  • (4-Aminophenyl)(morpholino)methanone

Comparison: (2-Bromophenyl)(morpholino)methanone is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2-bromophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQCGIYRAMNHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336313
Record name 2-Bromo-1-(morpholinocarbonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209962-07-2
Record name 2-Bromo-1-(morpholinocarbonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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